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Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol

Catalog No.
S12535234
CAS No.
M.F
C11H12N6O5S
M. Wt
340.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazoli...

Product Name

Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol

IUPAC Name

3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C11H12N6O5S

Molecular Weight

340.32 g/mol

InChI

InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22)

InChI Key

YGQTUWKIILQPEL-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO

Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is a derivative of the antibiotic cefazolin, which belongs to the class of first-generation cephalosporins. This compound features a unique structural modification that incorporates a 5-methyl-1,3,4-thiadiazole moiety linked via a thioether bond. Its molecular formula is C11H12N6O5SC_{11}H_{12}N_{6}O_{5}S and it has a molecular weight of approximately 340.32 g/mol . The inclusion of the thiadiazole group is significant as it may enhance the biological activity and pharmacological properties of the cefazolin backbone.

Typical for compounds containing thiadiazole and cephalosporin functionalities. Key reactions include:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially altering its biological activity.
  • Reduction: Reduction reactions may be performed using reducing agents such as sodium borohydride, which could modify functional groups in the molecule.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace specific functional groups, leading to various derivatives .

The biological activity of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is primarily linked to its cephalosporin core. Cephalosporins are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The thiadiazole group may contribute additional antimicrobial properties, enhancing its efficacy against resistant strains . Research indicates that thiadiazole derivatives often exhibit antimicrobial, antifungal, and even anticancer activities due to their ability to interact with various biological targets .

Synthesis of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol typically involves:

  • Formation of Thiadiazole Derivative: The initial step involves synthesizing the 5-methyl-1,3,4-thiadiazole component through cyclization reactions involving appropriate precursors.
  • Coupling with Cefazolin: The thiadiazole derivative is then coupled with cefazolin using thioether formation techniques. This can involve activation of the thiol group for nucleophilic attack on an electrophilic site on cefazolin.
  • Purification: The final product is purified through methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol has several applications:

  • Antibiotic Research: It serves as a reference compound in studies aimed at developing new antibiotics or improving existing ones.
  • Analytical Standards: Used in quality control and analytical chemistry to validate methods for detecting cefazolin impurities .
  • Pharmaceutical Development: Its unique structure may lead to the development of novel therapeutic agents targeting resistant bacterial strains.

Interaction studies involving Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol have indicated that it may interact with various biological macromolecules such as proteins and nucleic acids. For instance:

  • Protein Binding: Studies suggest that modifications in the cephalosporin structure can influence binding affinity to bacterial penicillin-binding proteins (PBPs), impacting its antibacterial efficacy.
  • DNA Interaction: Preliminary studies indicate potential intercalation or binding with DNA, which might contribute to its biological effects .

Several compounds share structural similarities with Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
CefazolinFirst-generation cephalosporinBroad-spectrum antibiotic activity
2-MethylthiadiazoleSimilar thiadiazole structurePotentially lower antimicrobial activity
Thiadiazole DerivativesVarious substitutions on thiadiazoleDiverse biological activities including anticancer
5-(4-substituted phenyl)-1,3,4-thiadiazolesPhenyl substitution on thiadiazoleEnhanced interactions with DNA and proteins

The uniqueness of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol lies in its specific combination of the cefazolin backbone and the 5-methylthiadiazole moiety. This structural configuration may enhance its pharmacological profile compared to other similar compounds by potentially increasing its solubility and bioavailability while retaining or amplifying its antibacterial properties .

XLogP3

-2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

340.05898868 g/mol

Monoisotopic Mass

340.05898868 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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